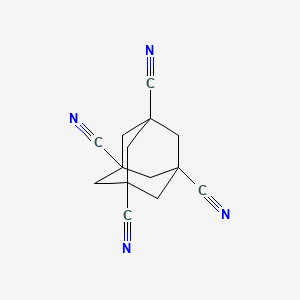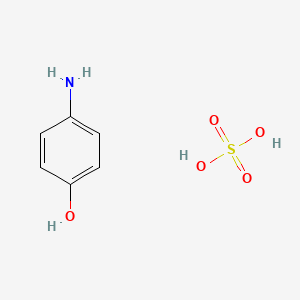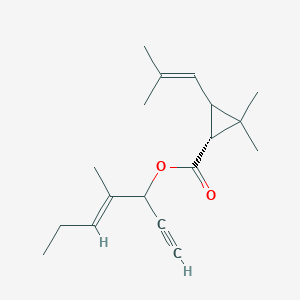![molecular formula C19H19NO3 B1252443 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- CAS No. 146680-78-6](/img/structure/B1252443.png)
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives within the 4H-1-Benzopyran-4-one family often involves multi-component reactions, providing an efficient pathway to a wide array of compounds. For instance, a novel and convenient synthesis approach under ultrasound irradiation has been developed, highlighting the role of ultrasound-mediated condensation in enhancing reaction efficiency, reducing time, and yielding higher product purity (Wang et al., 2011).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular configuration, enabling insights into the compound's geometric arrangement and potential interaction sites. A study by Manolov and Maichle‐Moessmer (2007) detailed the crystal structure of a closely related compound, providing valuable data on cell constants and crystallization in the open-chain keto form, which can inform on the structural nuances of 4H-1-Benzopyran-4-one derivatives (Manolov & Maichle‐Moessmer, 2007).
Chemical Reactions and Properties
The chemical behavior of 4H-1-Benzopyran-4-one derivatives under electron impact mass spectrometry reveals specific fragmentation patterns, indicative of their structural stability and reactivity. Bravo et al. (1982) discussed the presence of [MH3O]+ species in the fragmentation of 4-phenyl substituted compounds, suggesting unique pathways of ionization and fragmentation (Bravo et al., 1982).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are closely tied to the molecular structure. Detailed X-ray diffraction studies provide insights into the crystallographic dimensions, offering a basis for understanding the physical behavior and stability of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties, encompassing reactivity, stability, and interaction with various reagents, are pivotal in determining the compound's applicability in different chemical processes. For example, the reactivity of 4H-1-Benzopyran-4-one derivatives with hydrazine, phenylhydrazine, and hydroxylamine has been extensively studied, revealing pathways to a variety of new compounds with potential biological activities (Ghosh et al., 1979).
Scientific Research Applications
Chemical Synthesis and Reactivity
4H-1-Benzopyran-4-one derivatives demonstrate versatile chemical behavior, as shown in the aminolysis and hydrolysis of chromonyl oxazolones, leading to various benzamide and α-keto-acid derivatives, useful in the synthesis of amino-acid derivatives (Jones, 1981). Additionally, the compound has been used in the creation of new chromones through condensation reactions with different agents like diethyl oxalate and formylbenzamide (Jones, 1981).
Crystal Structure Analysis
The crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)-ethyl]-2H-1-benzopyran-2-one, a derivative, has been elucidated, providing insights into the molecular geometries and conformation of such compounds (Manolov & Maichle‐Moessmer, 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4H-1-Benzopyran-4-one have been studied for their potential as antiestrogens. Certain derivatives were found to be effective receptor ligands and exhibited antiestrogen activities, comparable to known antiestrogen drugs (Saeed et al., 1990). Moreover, other derivatives have shown promise as novel antiarrhythmics, particularly against ischemia-reperfusion injury, indicating their potential in cardiovascular therapies (Koini et al., 2009).
Natural Product Isolation and Structural Determination
Some derivatives of 4H-1-Benzopyran-4-one have been isolated from natural sources like Uvaria rufas, with their crystal structures determined to understand their chemical nature (Chantrapromma et al., 1989).
Synthetic Methodologies
The compound's derivatives have been synthesized using various methodologies, such as titanium(III)-mediated reductive C-C bond formation, indicating its utility in advanced organic synthesis (Clerici & Porta, 1993).
Antimicrobial Properties
Derivatives of 4H-1-Benzopyran-4-one have been explored for their antimicrobial properties. Specific compounds have been synthesized and screened for anti-fungal and anti-bacterial activities, suggesting their potential in developing new antimicrobial agents (Mulwad & Hegde, 2009).
Pharmaceutical Research
In pharmaceutical research, the derivatives of 4H-1-Benzopyran-4-one have been evaluated for various biological activities. For example, they have been studied for their anti-HIV properties, acting as competitive inhibitors of HIV-1 protease (Tummino et al., 1994). Additionally, their potential in antihypertensive treatments has been explored, with certain derivatives showing activity comparable to established drugs (Cassidy et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKEYLXTPNPIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477337 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
CAS RN |
146680-78-6 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)

![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)
![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)



![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
